molecular formula C21H17BrN2O2 B5150132 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide

3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B5150132
M. Wt: 409.3 g/mol
InChI Key: AOWCZGBPLPNBRR-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMB-4 belongs to the class of benzamides, which are known for their ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer.

Mechanism of Action

3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and decreased gene expression. By inhibiting HDACs, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide allows for increased acetylation of histone proteins, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for HDAC inhibition, meaning it is less likely to have off-target effects on other enzymes or proteins. Additionally, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have low toxicity in normal cells, suggesting it may have fewer side effects than other cancer treatments. However, one limitation of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and its potential as a cancer treatment. One area of interest is in combination therapy, where 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is used in conjunction with other cancer treatments to increase their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide treatment. Additionally, there is ongoing research to optimize the synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and to develop more soluble analogs for easier administration in vivo. Overall, the potential of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide as a cancer treatment is promising, and further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 3-bromoaniline with 3-methylbenzoyl chloride to form 3-bromo-N-(3-methylbenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been optimized in recent years, allowing for larger-scale production and easier access for research purposes.

Scientific Research Applications

3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing cancer cell death. One study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to inhibit the growth of breast cancer cells in vitro, and significantly reduce tumor growth in a mouse model of breast cancer. Another study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to induce apoptosis (programmed cell death) in leukemia cells, suggesting its potential as a treatment for blood cancers.

properties

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)23-18-8-10-19(11-9-18)24-21(26)16-6-3-7-17(22)13-16/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWCZGBPLPNBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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